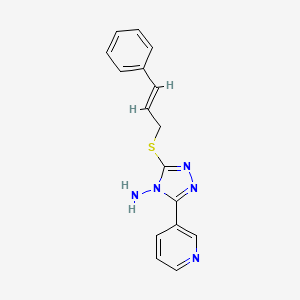![molecular formula C10H9Cl5O2 B12008449 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 5335-26-2](/img/structure/B12008449.png)
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is a chlorinated aromatic compound with the molecular formula C10H9Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and two ethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3,5-tetrachlorobenzene with 2-(2-chloroethoxy)ethanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or ethoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .
Scientific Research Applications
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to the effects of chlorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to interact with various biological pathways, potentially leading to inhibitory or stimulatory effects on specific enzymes or cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar properties but lacking ethoxy groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another chlorinated benzene derivative with a nitro group instead of ethoxy groups.
1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of ethoxy groups.
Uniqueness
1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of both multiple chlorine atoms and ethoxy groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications .
Properties
CAS No. |
5335-26-2 |
|---|---|
Molecular Formula |
C10H9Cl5O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H9Cl5O2/c11-1-2-16-3-4-17-10-7(13)5-6(12)8(14)9(10)15/h5H,1-4H2 |
InChI Key |
MUFFSGFNYHDFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OCCOCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)
